molecular formula C30H28ClF5N2O2RuS B7944994 RuCl[(R,R)-FsDPEN](p-cymene)

RuCl[(R,R)-FsDPEN](p-cymene)

Cat. No.: B7944994
M. Wt: 712.1 g/mol
InChI Key: UWFMZLATRGEOIW-ZJPTYAPPSA-M
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Description

RuCl(R,R)-FsDPEN is a chiral ruthenium complex widely used in asymmetric catalysis. The compound consists of a ruthenium center coordinated to a p-cymene ligand, a chloride ion, and a chiral diamine ligand derived from pentafluorobenzenesulfonamide. This complex is known for its high efficiency and selectivity in various catalytic reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl(R,R)-FsDPEN typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with the chiral diamine ligand [(R,R)-FsDPEN] in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of RuCl(R,R)-FsDPEN on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow processes and advanced purification techniques to ensure the high quality of the final product .

Mechanism of Action

The mechanism by which RuCl(R,R)-FsDPEN exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by the transfer of hydrogen from the donor to the substrate. This process is facilitated by the chiral environment provided by the (R,R)-FsDPEN ligand, which ensures high enantioselectivity . The molecular targets and pathways involved include the activation of the substrate through coordination to the ruthenium center and the subsequent transfer of hydrogen atoms .

Comparison with Similar Compounds

Similar Compounds

  • RuCl(R,R)-TsDPEN
  • RuCl(R,R)-Tsdpen
  • RuCl(R,R)-TsDPEN

Uniqueness

RuCl(R,R)-FsDPEN is unique due to the presence of the pentafluorobenzenesulfonamide group, which enhances its catalytic activity and selectivity compared to other similar compounds. This makes it particularly effective in asymmetric transfer hydrogenation reactions .

Properties

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F5N2O2S.C10H14.ClH.Ru/c21-13-14(22)16(24)20(17(25)15(13)23)30(28,29)27-19(12-9-5-2-6-10-12)18(26)11-7-3-1-4-8-11;1-8(2)10-6-4-9(3)5-7-10;;/h1-10,18-19H,26H2;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t18-,19-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFMZLATRGEOIW-ZJPTYAPPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[N-]S(=O)(=O)C3=C(C(=C(C(=C3F)F)F)F)F)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClF5N2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026995-71-0
Record name RuCl[(R,R)-Fsdpen](p-cymene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RuCl[(R,R)-FsDPEN](p-cymene)
Reactant of Route 2
RuCl[(R,R)-FsDPEN](p-cymene)
Reactant of Route 3
RuCl[(R,R)-FsDPEN](p-cymene)
Reactant of Route 4
RuCl[(R,R)-FsDPEN](p-cymene)
Reactant of Route 5
RuCl[(R,R)-FsDPEN](p-cymene)
Reactant of Route 6
RuCl[(R,R)-FsDPEN](p-cymene)

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